
Propyl-delta(8)-tetrahydrocannabinol
Descripción general
Descripción
Propyl-delta(8)-tetrahydrocannabinol is a synthetic cannabinoid compound that is structurally similar to delta(9)-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is known for its potential therapeutic effects and is being studied for its applications in various fields such as medicine, chemistry, and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl-delta(8)-tetrahydrocannabinol typically involves the cyclization of a suitable precursor under controlled conditions. One common method is the acid-catalyzed cyclization of olivetol with a suitable terpene, followed by the addition of a propyl group. The reaction conditions often include the use of strong acids such as sulfuric acid or Lewis acids like boron trifluoride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propyl-delta(8)-tetrahydrocannabinol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
Aplicaciones Científicas De Investigación
Pharmacological Properties
Propyl-delta(8)-tetrahydrocannabinol interacts with the endocannabinoid system by binding to cannabinoid receptors, primarily CB1 and CB2. Its pharmacological profile suggests that it may exhibit similar effects to delta-9-tetrahydrocannabinol but with potentially distinct therapeutic benefits and side effects.
Therapeutic Applications
- Pain Management : Research indicates that delta-8-tetrahydrocannabinol may possess analgesic properties, making it a candidate for pain management therapies. Studies have shown its effectiveness in reducing pain in animal models, suggesting potential for human applications .
- Anti-nausea Effects : Delta-8-tetrahydrocannabinol has demonstrated antiemetic properties in preclinical studies. It has been reported to alleviate nausea and vomiting associated with chemotherapy, providing an alternative for patients who do not respond well to conventional treatments .
- Appetite Stimulation : Similar to delta-9-tetrahydrocannabinol, this compound may stimulate appetite, which could be beneficial for patients undergoing treatments that suppress appetite or cause weight loss .
Analytical Methods
The analysis of this compound in cannabis products is crucial for both quality control and research purposes. Various analytical techniques have been employed:
These methods are essential for ensuring product safety and efficacy, especially given the rise of delta-8 products in the market.
Case Studies and Clinical Observations
Recent case reports have highlighted both therapeutic potential and adverse effects associated with this compound use:
- Psychosis Cases : A notable case series documented instances of psychosis linked to regular use of delta-8-tetrahydrocannabinol. Patients exhibited severe symptoms such as hallucinations and delusions, raising concerns about the compound's safety profile .
- Accidental Ingestion : Reports of pediatric patients experiencing acute encephalopathy following accidental ingestion of delta-8-tetrahydrocannabinol products underscore the need for stringent regulations regarding product safety and labeling to prevent unintentional exposure .
- Substitution for Other Substances : Anecdotal evidence suggests that individuals may use delta-8-tetrahydrocannabinol as a substitute for other substances, which could have implications for substance use trends and public health strategies .
Mecanismo De Acción
Propyl-delta(8)-tetrahydrocannabinol exerts its effects by interacting with the endocannabinoid system, specifically binding to cannabinoid receptors (CB1 and CB2) in the body. This interaction modulates various physiological processes, including pain perception, inflammation, and mood regulation. The compound’s effects are mediated through the activation of signaling pathways involving G-proteins and other intracellular messengers.
Comparación Con Compuestos Similares
Similar Compounds
Delta(9)-tetrahydrocannabinol: The primary psychoactive component of cannabis, known for its strong psychoactive effects.
Delta(8)-tetrahydrocannabinol: A less potent isomer of delta(9)-tetrahydrocannabinol with similar but milder effects.
Cannabidiol (CBD): A non-psychoactive cannabinoid with potential therapeutic benefits.
Uniqueness
Propyl-delta(8)-tetrahydrocannabinol is unique due to its structural modification, which imparts distinct pharmacological properties. Unlike delta(9)-tetrahydrocannabinol, it may offer therapeutic benefits with potentially fewer psychoactive effects, making it a promising candidate for medical research and applications.
Actividad Biológica
Propyl-delta(8)-tetrahydrocannabinol (Propyl-Δ8-THC) is a synthetic analogue of delta(8)-tetrahydrocannabinol (Δ8-THC), which has garnered attention for its unique pharmacological properties and potential therapeutic applications. This article delves into the biological activity of Propyl-Δ8-THC, examining its receptor interactions, psychoactive effects, therapeutic potential, and associated risks through a review of existing literature and case studies.
Propyl-Δ8-THC is structurally similar to Δ9-THC, differing primarily in the side chain configuration. Both compounds act as partial agonists at the CB1 and CB2 cannabinoid receptors, with Propyl-Δ8-THC exhibiting lower potency than Δ9-THC but potentially offering a more favorable side effect profile due to its reduced psychoactivity . The psychoactive effects of Δ8-THC are reported to be approximately 75% that of Δ9-THC, making it an attractive alternative for users seeking milder effects .
2.1 Receptor Affinity and Efficacy
Research indicates that various side-chain analogues of Δ8-THC display a range of affinities for cannabinoid receptors. For instance, studies have shown affinities varying from 0.19 nM to 395 nM for different analogues, highlighting the importance of structural modifications in determining biological activity . Propyl-Δ8-THC's affinity for CB1 receptors suggests its potential in modulating neurophysiological processes.
2.2 Psychoactive Effects
While Propyl-Δ8-THC is less potent than its Δ9 counterpart, it still produces psychoactive effects that can lead to altered mental states. Case reports document instances of psychosis associated with Δ8-THC use, emphasizing the need for caution among users, especially those with pre-existing mental health conditions .
3.1 Potential Benefits
Research suggests that Propyl-Δ8-THC may possess several therapeutic benefits:
- Anti-emetic Properties : Similar to Δ9-THC, Propyl-Δ8-THC may help alleviate nausea and vomiting, particularly in patients undergoing chemotherapy .
- Analgesic Effects : Preliminary studies indicate potential pain-relieving properties, making it a candidate for pain management therapies .
- Neuroprotective Effects : Some findings suggest that cannabinoids can exert neuroprotective effects, which may be beneficial in treating neurodegenerative diseases .
3.2 Case Studies
A review of case studies reveals mixed outcomes regarding the therapeutic use of Δ8-THC derivatives:
- Case Study A : A patient developed new-onset psychotic symptoms after regular use of Δ8-THC products, which necessitated hospitalization and treatment with antipsychotics .
- Case Study B : Another individual reported significant relief from chronic pain after switching from Δ9-THC to Δ8-THC, indicating its potential as an alternative treatment option .
4. Safety Profile and Risks
Despite its therapeutic potential, Propyl-Δ8-THC is not without risks:
- Psychotropic Effects : Users may experience anxiety, paranoia, or psychosis, especially with higher doses or in sensitive individuals .
- Quality Control Issues : The lack of regulation in the production of cannabis derivatives raises concerns about contamination and inconsistent dosing in commercially available products .
5. Summary and Future Directions
The biological activity of this compound presents a complex interplay between therapeutic benefits and potential risks. While it shows promise as a milder alternative to Δ9-THC with various therapeutic applications, further research is essential to fully understand its pharmacokinetics, long-term effects, and safety profile.
Table 1: Summary of Biological Activities and Effects
Property | Delta(9)-THC | Delta(8)-THC | Propyl-delta(8)-THC |
---|---|---|---|
Psychoactivity | High | Moderate | Lower |
CB1 Receptor Affinity | High | Moderate | Variable |
Anti-emetic Effect | Yes | Yes | Potential |
Analgesic Effect | Yes | Yes | Potential |
Neuroprotective Properties | Yes | Yes | Potential |
Risk of Psychosis | Moderate | Low | Possible |
Propiedades
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h7,10-11,14-15,20H,5-6,8-9H2,1-4H3/t14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBDULHNWQRYSY-HUUCEWRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185189 | |
Record name | (6aR,10aR)-6,6,9-Trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31262-38-1 | |
Record name | (6aR,10aR)-6a,7,10,10a-Tetrahydro-6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31262-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl-delta(8)-tetrahydrocannabinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031262381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6aR,10aR)-6,6,9-Trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is n-propyl-delta(8)-tetrahydrocannabinol metabolized in mice?
A1: Research indicates that n-propyl-delta(8)-tetrahydrocannabinol undergoes extensive metabolism in mice, primarily in the liver. [] The primary metabolic pathway involves hydroxylation at the 11th carbon position to form 11-hydroxy-propyl-THCs. These metabolites are further oxidized to their corresponding carboxylic acid forms. Other identified metabolites include various hydroxylated derivatives, including side-chain hydroxylation at the 2' carbon. [] Interestingly, less hydroxylation at the 8th carbon position was observed compared to the pentyl homologue, delta-9-tetrahydrocannabinol. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.